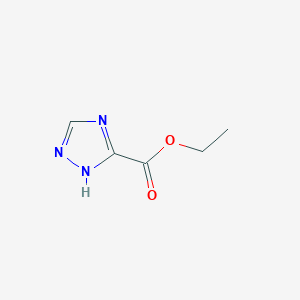

ethyl 1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZYWCBUDKTLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292219 | |

| Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64922-04-9 | |

| Record name | 64922-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-1,2,4-Triazole-3-carboxylate

Abstract

Ethyl 1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic building block, primarily recognized as a key intermediate in the synthesis of broad-spectrum antiviral agents, most notably Ribavirin.[1] Its structural motif is a cornerstone in medicinal chemistry and drug development. This guide provides an in-depth analysis of the prevalent and most efficient synthetic strategies for this compound. We will dissect the core chemical principles, offer detailed, field-tested experimental protocols, and present a comparative analysis of various synthetic routes. The focus is on elucidating the causal relationships behind experimental choices to empower researchers and development professionals with a robust and practical understanding of its synthesis.

Introduction: The Strategic Importance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical science, renowned for its metabolic stability and ability to engage in diverse biological interactions. Ethyl 1H-1,2,4-triazole-3-carboxylate serves as a versatile precursor, allowing for functionalization at multiple positions to generate extensive compound libraries.

-

Nomenclature Note: While the user topic specifies the 5-carboxylate, the thermodynamically more stable and commonly synthesized tautomer is the 1H-1,2,4-triazole-3-carboxylate. This guide will focus on the synthesis of this predominant isomer, which is the direct precursor required for subsequent derivatization in major applications.

The primary driver for its large-scale synthesis is its role in the production of Ribavirin, a guanosine analog effective against a range of RNA and DNA viruses.[1] The efficiency, safety, and cost-effectiveness of the synthesis of this intermediate are therefore critical factors in the pharmaceutical supply chain.

Core Synthetic Strategy: Cyclocondensation of Imidates with Hydrazine Derivatives

The most robust and widely adopted method for constructing the 1,2,4-triazole-3-carboxylate core involves the cyclocondensation reaction between an activated imidate and a hydrazine derivative. This approach is favored for its high yields, operational simplicity, and amenability to a variety of substrates.

Mechanistic Insights

The reaction proceeds via a two-stage mechanism: an initial nucleophilic addition followed by an intramolecular cyclization with subsequent elimination.

-

Acylamidrazone Formation: The process begins with the nucleophilic attack of a hydrazine (e.g., formylhydrazine) on the electrophilic carbon of an imidate (e.g., ethyl carbethoxyformimidate). This forms a key acylamidrazone intermediate.

-

Cyclization and Elimination: The intermediate then undergoes a thermally-induced intramolecular cyclization. The terminal nitrogen of the original hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered ring. The reaction is driven to completion by the elimination of a stable leaving group, typically ethanol or water, to yield the aromatic triazole ring.

Below is a diagram illustrating this key transformation.

Caption: Mechanism of Triazole Synthesis via Cyclocondensation.

Detailed Experimental Protocol: Cyclocondensation Route

This protocol is a representative procedure based on established methods for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2]

Materials:

-

Ethyl Cyanoformate

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas)

-

Formylhydrazine

-

Triethylamine (NEt₃)

-

High-boiling point solvent (e.g., Diphenyl ether)

Workflow:

Caption: Experimental Workflow for the Cyclocondensation Route.

Step-by-Step Procedure:

-

Synthesis of Ethyl Carbethoxyformimidate:

-

Charge a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and thermometer with anhydrous ethanol at 0°C.

-

Bubble dry hydrogen chloride gas through the ethanol until saturation is achieved.

-

Slowly add ethyl cyanoformate to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imidate hydrochloride salt, which is used directly in the next step.

-

-

Condensation with Formylhydrazine:

-

Dissolve the crude imidate salt in ethanol.

-

Add an equimolar amount of formylhydrazine to the solution.

-

Cool the mixture in an ice bath and slowly add triethylamine (NEt₃) to neutralize the hydrochloride and facilitate the condensation.

-

Stir the reaction at room temperature for 12 hours. A precipitate of the acylamidrazone intermediate should form.

-

-

Cyclization to Ethyl 1H-1,2,4-Triazole-3-carboxylate:

-

Isolate the acylamidrazone intermediate by filtration.

-

In a flask equipped with a reflux condenser, suspend the intermediate in a high-boiling solvent like diphenyl ether.

-

Heat the mixture to reflux (approx. 250-260°C) for a short period (typically 1-5 minutes).[2] The high temperature is crucial for driving the cyclization and elimination.

-

Causality Note: The choice of a high-boiling, inert solvent is critical. It provides the necessary thermal energy for the intramolecular cyclization and subsequent aromatization while preventing unwanted side reactions.

-

-

Purification:

-

Cool the reaction mixture to room temperature. The product often precipitates out.

-

Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and wash away the diphenyl ether.

-

Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 1H-1,2,4-triazole-3-carboxylate.

-

Alternative Synthetic Routes

While the cyclocondensation route is prevalent, alternative strategies exist, often designed to improve safety, reduce cost, or utilize different starting materials.

Non-Diazotization Route from Thiosemicarbazide

This route is particularly noteworthy for avoiding the use of potentially explosive diazonium salt intermediates, which were common in older synthetic methods.[1]

-

Condensation: Thiosemicarbazide is reacted with oxalic acid in water under heating to form an intermediate.[1]

-

Desulfurization: The mercapto (-SH) group is removed using an oxidizing agent like nitric acid. This step is critical for forming the desired triazole core without the sulfur atom.

-

Esterification: The resulting 1,2,4-triazole-3-carboxylic acid is esterified with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to yield the final product.[1]

This method is promoted for its enhanced safety profile and use of water as a solvent, making it environmentally benign.[1]

Route from Ethyl Thioxamate

An older, but still relevant, method involves the reaction of ethyl thioxamate (the thio-analog of ethyl oxamate) with formylhydrazine.[3]

-

Condensation: The reactants are heated at a moderate temperature (50-60°C) to form an ethyl (2-formylhydrazino)iminoacetate intermediate.

-

Cyclization: This intermediate is then heated to a high temperature (160°C) to induce dehydration and ring closure, forming the triazole product.[3]

Comparative Analysis of Synthetic Routes

| Route | Key Reactants | Key Conditions | Reported Yield | Advantages | Disadvantages/Safety Concerns |

| Cyclocondensation | Ethyl Cyanoformate, Formylhydrazine | High-temperature reflux (e.g., 250°C) | Good to High | Versatile, widely applicable[2] | Requires high-boiling point solvents and high temperatures. |

| Non-Diazotization | Thiosemicarbazide, Oxalic Acid, Nitric Acid | Aqueous heating, oxidation, acid catalysis | > 58%[1] | Avoids hazardous diazonium salts, uses water as a solvent[1] | Use of concentrated nitric and sulfuric acids requires care. |

| From Ethyl Thioxamate | Ethyl Thioxamate, Formylhydrazine | Two-step heating (60°C then 160°C) | Moderate | Utilizes thio-analogs | High-temperature cyclization required[3] |

Characterization and Quality Control

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Typical spectra would show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic proton on the triazole ring.

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product.[2]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Chromatography (TLC/HPLC): Used to monitor reaction progress and assess the purity of the final compound.

Conclusion

The synthesis of ethyl 1H-1,2,4-triazole-3-carboxylate is a well-established process crucial for the pharmaceutical industry. The cyclocondensation of an imidate with formylhydrazine remains a primary and versatile method, valued for its efficiency. However, for applications where safety is the paramount concern, the non-diazotization route starting from thiosemicarbazide presents a compelling, greener, and safer alternative. The choice of synthetic route ultimately depends on a careful evaluation of factors including scale, cost, available starting materials, and, most importantly, safety infrastructure. This guide provides the foundational knowledge for making that informed decision.

References

An In-depth Technical Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate (CAS No. 64922-04-9)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 1H-1,2,4-triazole-5-carboxylate in Modern Drug Discovery

This compound, identified by the CAS Number 64922-04-9 , is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its strategic importance lies in the versatile reactivity of the 1,2,4-triazole core, a scaffold present in a multitude of clinically significant therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1] This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the focus of this document is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of a key starting material is fundamental to its effective utilization in multi-step organic synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 64922-04-9 | [Multiple Sources] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 288.7 °C at 760 mmHg | [LookChem] |

| Density | 1.299 g/cm³ | [LookChem] |

| Refractive Index | 1.524 | [LookChem] |

| Storage | Room temperature, avoid light, store under inert gas | [1] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, CH-triazole), 4.50 (q, J = 7.2 Hz, 2H, OCH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃).[2]

-

¹³C NMR: Spectral data is commercially available and typically shows characteristic peaks for the triazole ring carbons, the ester carbonyl, and the ethyl group carbons.

-

Infrared (IR): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the triazole ring, C=O stretching of the ester, and C-N and C=N stretching of the heterocyclic core.

-

Mass Spectrometry (MS): LC-MS analysis has shown an m/z of 141 [M+H]⁺.[2]

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound can be efficiently achieved through the cyclocondensation of a suitable hydrazide with an appropriate C2 synthon. A well-established method involves the reaction of formylhydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This approach is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Reaction Scheme:

A generalized synthetic pathway.

Step-by-Step Experimental Protocol:

-

Preparation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride: This starting material can be prepared from ethyl cyanoformate and ethanol under anhydrous acidic conditions.

-

Reaction with Formylhydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-ethoxy-2-iminoacetate hydrochloride in absolute ethanol.

-

Add an equimolar amount of formylhydrazide to the solution.

-

To the resulting mixture, add a suitable base (e.g., triethylamine) dropwise at room temperature to neutralize the hydrochloride and facilitate the condensation reaction.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the intermediate acylhydrazone, the reaction mixture is heated to reflux for a specified period to induce intramolecular cyclization.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The initial formation of the iminoacetate is sensitive to moisture, hence the use of anhydrous ethanol and HCl gas.

-

Base Selection: Triethylamine is a common organic base that is strong enough to deprotonate the hydrochloride salt without causing significant side reactions.

-

Thermal Cyclization: The application of heat provides the necessary activation energy for the intramolecular cyclization to form the stable 1,2,4-triazole ring.

Application in Drug Development: A Key Intermediate for Antiviral Agents

The true value of this compound for drug development professionals lies in its role as a versatile precursor to complex APIs. A prime example is its utility in the synthesis of Ribavirin, a broad-spectrum antiviral medication. While various synthetic routes to Ribavirin exist, many leverage a 1,2,4-triazole carboxylate core.

Illustrative Synthetic Pathway to a Ribavirin Analog:

The following diagram illustrates a generalized pathway where an activated form of this compound is coupled with a protected ribofuranose derivative, followed by amidation to yield the final Ribavirin analog.

Generalized synthesis of a Ribavirin analog.

This synthetic strategy highlights the importance of this compound as a foundational element for constructing the heterocyclic base of the nucleoside analog. The ester functionality provides a convenient handle for subsequent chemical transformations, such as amidation to form the carboxamide group present in Ribavirin.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the synthesis of potentially life-saving medications. Its well-defined properties and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage this important building block in their quest for novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 1H-1,2,4-Triazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1] Its unique combination of metabolic stability, hydrogen bonding capabilities, and rigid planar structure makes it an ideal building block for drug design. This guide provides an in-depth analysis of a key derivative, ethyl 1H-1,2,4-triazole-carboxylate, focusing on its molecular structure, synthesis, and characterization. We will navigate the critical nuances of its isomerism, present field-proven synthetic protocols, and explore the physicochemical properties that underpin its significant role as a pharmacophore in drug discovery.

Part 1: The 1,2,4-Triazole Core: A Challenge of Isomerism

A precise discussion of ethyl 1H-1,2,4-triazole-5-carboxylate must begin by addressing a fundamental aspect of its structure: tautomerism and the resulting nomenclatural ambiguity. The 1,2,4-triazole ring contains two carbon atoms and three nitrogen atoms. In the absence of a substituent on a ring nitrogen, the proton can reside on either the N1 or N4 nitrogen, leading to two rapidly interconverting tautomeric forms.

-

1H-1,2,4-Triazole: The proton is on the N1 nitrogen. In this form, the two carbon atoms are chemically distinct, designated as C3 and C5.

-

4H-1,2,4-Triazole: The proton is on the N4 nitrogen. In this form, the two carbon atoms (C3 and C5) are chemically equivalent due to the molecule's symmetry.

This tautomerism means that in solution, an N-unsubstituted 1,2,4-triazole substituted at a carbon position exists as an equilibrium of these forms. Consequently, the distinction between a substituent at the C3 versus the C5 position can become blurred, leading to inconsistent naming in chemical literature and commercial catalogs. It is common to find the CAS number 64922-04-9 listed under synonyms for both this compound and ethyl 1H-1,2,4-triazole-3-carboxylate.[2] Some literature explicitly acknowledges this by using the designation "1,2,4-triazole-3(5)-carboxylate".[3]

For the purposes of this guide, we will treat the molecule as a single entity, hereafter referred to as ethyl 1H-1,2,4-triazole-3(5)-carboxylate , and will utilize the most robust and representative data available, which often pertains to the more commonly cited 3-carboxylate isomer, to illustrate its synthesis and characterization.

Part 2: Molecular Structure and Physicochemical Properties

The molecular structure of ethyl 1H-1,2,4-triazole-3(5)-carboxylate imparts a set of physicochemical properties that are highly advantageous for drug development. The aromatic triazole ring is electron-deficient, making it resistant to oxidative metabolism. The presence of both a hydrogen bond donor (the N-H proton) and multiple hydrogen bond acceptors (the remaining ring nitrogens and the carboxylate oxygens) allows for versatile, high-affinity interactions with biological targets.[1]

| Property | Value | Source |

| CAS Number | 64922-04-9 | [4] |

| Molecular Formula | C₅H₇N₃O₂ | [4] |

| Molecular Weight | 141.13 g/mol | [4] |

| Appearance | White to Off-white Solid | [5] |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| LogP | -0.1 to 0.2 (Predicted) | (Calculated) |

Part 3: Synthesis and Mechanistic Insights

While numerous methods exist for synthesizing the 1,2,4-triazole core, a robust and scalable approach for preparing ethyl 1,2,4-triazole-3(5)-carboxylates proceeds via the cyclocondensation of an acylhydrazide with an iminoacetate derivative.[3][6] This method is advantageous as it utilizes readily available starting materials.

Causality Behind Experimental Choices:

-

Base-Mediated Condensation: The initial reaction between the acylhydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride requires a base (e.g., triethylamine). Its purpose is to neutralize the hydrochloride salt, liberating the free iminoacetate for nucleophilic attack by the hydrazide.

-

High-Temperature Cyclization: The subsequent intramolecular cyclization of the acylhydrazono intermediate requires significant thermal energy to overcome the activation barrier for dehydration and ring closure. A high-boiling, inert solvent such as diphenyl ether (Ph₂O) is ideal for this step, allowing the reaction to reach the necessary temperature (typically >200°C) for efficient conversion.

Exemplary Protocol: Synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established methodologies and serves as a self-validating system for synthesizing the core scaffold.[3][6]

-

Step 1: Intermediate Formation

-

To a stirred solution of benzoylhydrazide (1.36 g, 10 mmol) in ethanol (30 mL), add triethylamine (1.4 mL, 10 mmol).

-

Add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.84 g, 10 mmol) portion-wise over 15 minutes, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting crude residue of ethyl 2-amino-2-(2-benzoylhydrazono)acetate is used in the next step without further purification.

-

-

Step 2: Cyclization

-

Add diphenyl ether (20 mL) to the crude intermediate from Step 1.

-

Heat the mixture to reflux (approx. 250-260°C) for 1-2 hours. The progress of the cyclization can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Add hexane (50 mL) to fully precipitate the product and dilute the diphenyl ether.

-

Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

-

Recrystallize the crude product from ethanol/water to yield pure ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate as a white solid.

-

Part 4: Spectroscopic and Structural Characterization

| Technique | Expected Observations for Ethyl 1H-1,2,4-triazole-3(5)-carboxylate |

| ¹H NMR | δ ~14.0-15.0 ppm (broad s, 1H, N-H)δ ~8.3-8.5 ppm (s, 1H, C5-H or C3-H)δ ~4.4-4.5 ppm (q, J≈7.1 Hz, 2H, -OCH₂CH₃)δ ~1.3-1.4 ppm (t, J≈7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~160-162 ppm (C=O, ester)δ ~155-158 ppm (C3 or C5, attached to ester)δ ~145-148 ppm (C5 or C3)δ ~62-63 ppm (-OCH₂CH₃)δ ~14-15 ppm (-OCH₂CH₃) |

| FT-IR (cm⁻¹) | ~3100-3200 (N-H stretch)~2900-3000 (C-H stretch)~1720-1740 (C=O stretch, ester)~1550-1600 (C=N, C=C stretch, ring) |

| Mass Spec (EI) | Expected [M]⁺ at m/z = 141.0542 |

X-ray Crystallography: For absolute confirmation of the molecular structure and to definitively resolve the C3/C5 isomerism in a solid state, single-crystal X-ray diffraction is the gold standard. Analysis of related triazole crystal structures reveals a planar ring system with characteristic C-N and N-N bond lengths, often participating in extensive intermolecular hydrogen bonding networks in the crystal lattice.[7]

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The ethyl 1H-1,2,4-triazole-3(5)-carboxylate scaffold is not just a synthetic intermediate; it is a key pharmacophore whose structural elements are critical for biological activity.

Why is the 1,2,4-Triazole Scaffold a "Privileged Structure"?

-

Bioisostere: The triazole ring is an effective bioisostere for amide and ester groups, offering similar spatial and electronic properties but with greatly enhanced metabolic stability.[1]

-

Hydrogen Bonding: The arrangement of nitrogen atoms provides a precise geometry of hydrogen bond donors and acceptors, crucial for anchoring a molecule into the active site of a protein or enzyme.

-

Solubility and Pharmacokinetics: The polar nature of the triazole ring can improve the aqueous solubility of a drug candidate, enhancing its pharmacokinetic profile.

-

Coordination Chemistry: The nitrogen lone pairs can coordinate with metal ions, a key interaction for inhibiting metalloenzymes. This is the mechanism for azole antifungal drugs, which inhibit the iron-containing cytochrome P450 enzyme lanosterol 14α-demethylase.

Examples of Marketed Drugs Containing the 1,2,4-Triazole Core:

| Drug | Therapeutic Class | Mechanism of Action |

| Fluconazole | Antifungal | Inhibitor of lanosterol 14α-demethylase |

| Anastrozole | Anticancer | Aromatase Inhibitor |

| Letrozole | Anticancer | Aromatase Inhibitor |

| Ribavirin | Antiviral | Guanosine analogue, inhibits viral RNA synthesis |

| Alprazolam | Anxiolytic | Benzodiazepine class, GABA-A receptor modulator |

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 64922-04-9 CAS Manufactory [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 64922-04-9 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1H-1,2,4-triazole-5-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 1H-1,2,4-triazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related, well-characterized compounds. By explaining the causality behind spectral features, this guide aims to serve as an authoritative reference for the characterization of this important molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. This compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a reactive ester group and a modifiable triazole ring, makes it a valuable synthon for creating diverse chemical libraries for drug discovery.

Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound. This guide provides a detailed examination of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, showing distinct signals for the triazole ring proton, the ethyl ester protons, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electronegativity of the surrounding atoms and the aromatic nature of the triazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Comparative Insights |

| ~14.0 - 15.0 | Singlet (broad) | 1H | N-H | The N-H proton of the triazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration. |

| ~8.3 - 8.6 | Singlet | 1H | C3-H | The proton at position 3 of the 1,2,4-triazole ring is expected to appear as a sharp singlet in the aromatic region. This is consistent with data from various substituted 1,2,4-triazoles.[1] |

| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the neighboring methyl protons. This is a characteristic chemical shift and multiplicity for an ethyl ester. |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. |

Diagram of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Comparative Insights |

| ~158.0 - 162.0 | C=O | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~155.0 - 159.0 | C5 | The triazole ring carbon attached to the ester group is expected to be in this region, influenced by the two adjacent nitrogen atoms and the electron-withdrawing ester group. |

| ~144.0 - 148.0 | C3 | The other triazole ring carbon is also in the aromatic region, with its chemical shift influenced by the adjacent nitrogen atoms. Data from similar 1,2,4-triazole derivatives supports this assignment.[2] |

| ~61.0 - 63.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| ~14.0 - 15.0 | -OCH₂CH₃ | The methyl carbon of the ethyl ester appears in the typical upfield region for aliphatic carbons. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials and Instrumentation:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification and Comparative Insights |

| ~3100 - 3200 | N-H stretch | Triazole N-H | A broad peak is expected in this region, characteristic of N-H stretching, often broadened by hydrogen bonding. |

| ~2900 - 3000 | C-H stretch (aliphatic) | Ethyl group | Characteristic stretching vibrations for the sp³ C-H bonds of the ethyl group. |

| ~1720 - 1740 | C=O stretch | Ester carbonyl | A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group. |

| ~1500 - 1600 | C=N and N=N stretches | Triazole ring | Aromatic ring stretching vibrations are expected in this region. |

| ~1200 - 1300 | C-O stretch | Ester C-O | The C-O single bond stretch of the ester group typically appears in this region. |

Diagram of Key IR Absorptions

References

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry and drug development.[1] Its unique physicochemical properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a "privileged scaffold."[1][2] This versatile nucleus is a key component in a wide array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][3][4]

Derivatives of 1,2,4-triazole are integral to numerous therapeutic agents, such as the antiviral Ribavirin, the antimigraine agent Rizatriptan, and the anxiolytic Alprazolam.[3] The triazole ring's ability to act as a bioisostere for amide, ester, or carboxyl groups allows it to effectively interact with diverse biological targets, enhancing the pharmacological profiles of parent compounds.[1][5] This guide provides a detailed technical examination for researchers and drug development professionals, exploring the core mechanisms of action, structure-activity relationships, and validated experimental protocols for evaluating the primary biological activities of 1,2,4-triazole derivatives.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Azole antifungals, including blockbuster drugs like Fluconazole and Voriconazole, are indispensable in managing both systemic and superficial mycoses.[3][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[7]

Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. By inhibiting CYP51, triazole compounds block the conversion of lanosterol to ergosterol.[6] This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The resulting defective cell membrane exhibits altered permeability and cannot support fungal growth, ultimately leading to a fungistatic or, in some cases, fungicidal effect. The selectivity of these drugs stems from their higher affinity for the fungal CYP51 enzyme compared to its mammalian counterparts.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

Foreword: The Unassuming Power of a Privileged Scaffold

An In-Depth Technical Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate: Synthesis, Derivatization, and Applications

In the landscape of heterocyclic chemistry, the 1,2,4-triazole ring stands as a cornerstone scaffold, prized for its remarkable versatility and significant biological profile.[1][2] Its unique arrangement of nitrogen atoms allows it to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a wide array of hydrogen bonding interactions with biological targets.[3] This has led to the incorporation of the 1,2,4-triazole nucleus into numerous blockbuster drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[2][4]

This guide focuses on a particularly valuable derivative: This compound (CAS No: 6814-58-0). The presence of the ethyl carboxylate group at the C5 position transforms the simple triazole ring into a powerful and versatile building block. This ester moiety serves as a synthetic handle, opening up a vast chemical space for derivatization, while the triazole core provides the essential pharmacophoric features.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. We will explore not just how to synthesize and modify this compound, but why specific routes are chosen, what challenges to anticipate, and how the resulting derivatives are tailored for specific applications in medicinal chemistry, agrochemicals, and beyond. This document is designed for the practicing researcher, providing a blend of foundational theory, field-proven methodologies, and actionable insights.

Chapter 1: Strategic Synthesis of the Core Scaffold

The efficient and scalable synthesis of the title compound is the critical first step. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will dissect the most robust and commonly employed methods.

Primary Synthetic Route: Cyclocondensation of Acylhydrazides

This is arguably the most prevalent and flexible method for constructing the 5-substituted-1,2,4-triazole ring. The strategy involves the reaction of an acylhydrazide with a suitable C2 synthon, followed by a thermally induced intramolecular cyclization.

The causality behind this choice is rooted in the ready availability of a vast library of acylhydrazides and the high efficiency of the cyclization step. A particularly effective C2 synthon is ethyl 2-ethoxy-2-iminoacetate hydrochloride.[5]

Caption: General workflow for synthesis via acylhydrazide cyclocondensation.

Detailed Experimental Protocol:

This protocol is adapted from a gram-scale synthesis methodology.[5][6]

Step 1: Synthesis of Ethyl 2-(2-formylhydrazono)-2-aminoacetate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend formylhydrazine (12.0 g, 0.2 mol) in 150 mL of ethanol.

-

Base Addition: Add triethylamine (20.2 g, 0.2 mol) to the suspension.

-

Addition of Imidate: To the stirred mixture, add ethyl 2-ethoxy-2-iminoacetate hydrochloride (36.7 g, 0.2 mol) portion-wise over 30 minutes, maintaining the temperature below 30°C using an ice bath. Rationale: The portion-wise addition and cooling are crucial to manage the exothermicity of the reaction and prevent the formation of side products.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Filter the resulting precipitate (triethylamine hydrochloride) and wash it with cold ethanol. Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Setup: In a 500 mL flask equipped with a reflux condenser, heat diphenyl ether (Ph2O, 200 mL) to reflux (~259°C). Trustworthiness: Diphenyl ether is chosen as a high-boiling, inert solvent that provides the necessary thermal energy for efficient cyclization and dehydration.

-

Addition: Add the crude intermediate from Step 1 to the refluxing diphenyl ether in small portions. A vigorous evolution of water vapor and ethanol will be observed.

-

Reaction: After the addition is complete, maintain the reflux for an additional 5-10 minutes until the gas evolution ceases.

-

Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate.

-

Isolation & Purification: Add hexane (200 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from toluene or ethanol to yield pure this compound as a white solid.

Self-Validation: The identity and purity of the final product should be confirmed by:

-

¹H NMR: To confirm the presence of the triazole proton, ethyl group protons, and the absence of intermediate signals.

-

LC-MS: To confirm the correct molecular weight (141.13 g/mol ).[]

-

Melting Point: To compare with literature values.

Chapter 2: The Chemistry of Derivatization: A Gateway to Function

This compound is a trifecta of reactive sites. Understanding the regioselectivity and reactivity of these sites is paramount for designing functional molecules for drug discovery and other applications.

Caption: Key reactive sites for derivatization of the core scaffold.

N-Functionalization of the Triazole Ring

Alkylation or arylation of the triazole nitrogen atoms is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

Regioselectivity: The reaction of the triazole with electrophiles can lead to a mixture of N1, N2, and N4 substituted isomers. The outcome is highly dependent on the reaction conditions (base, solvent, electrophile). Generally, N1 substitution is thermodynamically favored.

-

Expertise Insight: To achieve selective N1-alkylation, a common protocol involves deprotonating the triazole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF, followed by the addition of an alkyl halide. The N1-anion is generally the most stable and reactive nucleophile.

Modification of the Ethyl Carboxylate Group

The ester functionality is a versatile handle for introducing diversity.

A. Saponification to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, enabling further amide bond couplings.

Step-by-Step Protocol: Hydrolysis

-

Dissolve this compound (1 eq.) in a mixture of THF/water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl. Critical Step: This protonates the carboxylate, causing the product to precipitate.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid.

B. Direct Aminolysis/Amidation: The ester can be converted directly to an amide, which is a crucial step in synthesizing analogues of antiviral drugs like Ribavirin.[8] This often involves heating the ester with an amine, sometimes with a catalyst. Ammonolysis, using ammonia in methanol, is a standard procedure to produce the primary amide (1H-1,2,4-triazole-5-carboxamide).[8]

Chapter 3: Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are prevalent in several fields due to their wide spectrum of biological activity.[2]

Medicinal Chemistry Applications

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1]

Table 1: Biological Activities of 1,2,4-Triazole Derivatives

| Activity | Mechanism/Target (Example) | Significance of the Scaffold | Key References |

| Antifungal | Inhibition of lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis. | The triazole N4 atom coordinates to the heme iron in the enzyme's active site. | [3] |

| Anticancer | Varies widely; includes kinase inhibition, tubulin polymerization inhibition, aromatase inhibition. | The rigid, planar ring system serves as an effective scaffold for orienting functional groups. | [9] |

| Antiviral | Nucleoside analogues (e.g., Ribavirin) interfere with viral RNA synthesis. | The triazole-carboxamide moiety mimics natural purine nucleosides. | [2][10] |

| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential enzymatic processes. | Can be derivatized to mimic bacterial substrates or chelate essential metal ions. | [1][2] |

| Anticonvulsant | Modulation of ion channels (e.g., sodium channels) or neurotransmitter activity. | The scaffold contributes to the required pharmacophore for CNS activity. | [1] |

Agrochemical Applications

The triazole core is also central to the development of modern fungicides and plant growth regulators.[11][12]

-

Fungicides: Similar to their medicinal counterparts, triazole fungicides like Tebuconazole and Propiconazole function by inhibiting sterol biosynthesis in fungi, providing broad-spectrum crop protection.[10]

-

Plant Growth Regulators/Herbicides: The compound with CAS number 6814-58-0 is identified as Pyrazachlor, which acts as a plant growth regulator.[12][13] It functions by uncoupling energetic membranes, leading to a depletion of ATP content in the plant cells.[12]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound; it is a strategic starting point for innovation. Its robust synthesis and multiple points for chemical modification have cemented its role as a key building block in the development of pharmaceuticals and agrochemicals that impact global health and food security. The continued exploration of novel derivatization strategies, particularly leveraging modern catalytic methods, promises to unlock new generations of functional molecules. The insights provided in this guide aim to empower researchers to harness the full potential of this versatile scaffold in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 11. This compound [myskinrecipes.com]

- 12. Pyrazachlor (Ref: A-23703) [sitem.herts.ac.uk]

- 13. soilassociation.org [soilassociation.org]

An In-depth Technical Guide to the Safe Handling of Ethyl 1H-1,2,4-triazole-5-carboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for ethyl 1H-1,2,4-triazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The 1,2,4-triazole core is a vital pharmacophore in medicinal chemistry, found in numerous antifungal and anticancer agents, making mastery of its handling paramount for innovation and safety.[1][2]

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[3]

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | Value / Description | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₅H₇N₃O₂ | - |

| Molecular Weight | 141.13 g/mol | - |

| CAS Number | 64922-04-9 | [4] |

| Appearance | Typically a white to off-white solid. | [3] |

| Solubility | The parent 1H-1,2,4-triazole is highly soluble in water and also soluble in alcohols and various acetates.[5] Similar solubility characteristics can be anticipated. | [5] |

| Reactivity Profile | The 1,2,4-triazole ring is a weak base and can be protonated by strong acids.[5] The NH protons are acidic, and the ring is susceptible to alkylation.[5] It should be stored away from strong oxidizing agents and strong acids.[6] | [5][6] |

Hazard Identification and GHS Classification (Inferred)

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach is mandated, inferring the hazard profile from closely related structural analogues for which safety data is available, such as Mthis compound and ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate. This is a standard and prudent practice in chemical safety assessment.

The primary hazards associated with analogous compounds include irritation to the skin, eyes, and respiratory tract.[7][8]

Table 2: Inferred GHS Classification and Precautionary Statements

| Category | GHS Pictogram | Signal Word | Hazard Statements (Inferred) | Precautionary Statements (Inferred) |

| Health Hazard |

| Warning | H315: Causes skin irritation.[7][8]H319: Causes serious eye irritation.[7][8]H335: May cause respiratory irritation.[7][8]H317: May cause an allergic skin reaction.[7] | Prevention: P261, P264, P280[7][8]Response: P302+P352, P305+P351+P338, P304+P340[7][8]Storage: P403+P233, P405[7]Disposal: P501[7] |

Causality: The ester and triazole functionalities present potential sites for biological interaction that can lead to irritation. The triazole ring, common in many bioactive molecules, can interact with biological receptors, and repeated contact may lead to sensitization in susceptible individuals.[1]

Risk Assessment and Engineering Controls

A thorough risk assessment must precede any handling of this compound. The workflow below outlines the essential logic for establishing a safe experimental environment.

Caption: Risk Assessment Workflow for Handling this compound.

Core Engineering Control: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in minimizing respiratory exposure to fine particulates, a primary risk based on the inferred hazard H335 (May cause respiratory irritation).[8]

Experimental Protocols: Safe Handling and Storage

Adherence to a strict protocol is non-negotiable. The following steps provide a self-validating system for safe handling.

Protocol 4.1: Weighing and Solution Preparation

-

Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary glassware and reagents.

-

Don PPE: Put on all required Personal Protective Equipment as detailed in Section 5. This includes double-gloving with nitrile gloves.

-

Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

-

Weighing: To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel inside the hood.

-

Dissolution: Add the solvent slowly to the solid within the reaction vessel to prevent splashing. If necessary, cap and gently swirl or stir to dissolve.

-

Cleanup: Carefully clean the spatula with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh boats into a designated solid hazardous waste container.

-

Post-Handling: After sealing the reaction vessel and the stock container, wipe down the work surface in the fume hood. Remove PPE in the correct order before exiting the lab. Wash hands thoroughly.[9]

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent potential exothermic or hazardous reactions.[6]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.

Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, but a comprehensive PPE strategy is mandatory to protect against direct contact.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[8]

-

Hand Protection: Wear chemical-resistant nitrile gloves. For procedures with a higher risk of splash or extended contact, consider double-gloving. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure it is a different coat from what is worn in non-laboratory areas.

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with particulate filters would be necessary.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Spill Response Protocol

The response to a spill depends on its scale. The following workflow is for a small-scale spill (<5g) of solid material inside a laboratory.

Caption: Step-by-step protocol for responding to a small solid spill.

For larger spills, or any spill outside of a containment area, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

-

Containers: Use clearly labeled, sealed containers designated for hazardous chemical waste.

-

Segregation: Do not mix this waste with incompatible materials.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. 64922-04-9|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | C5H8N4O2 | CID 98568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. carlroth.com [carlroth.com]

physical properties of ethyl 1H-1,2,4-triazole-5-carboxylate

An In-Depth Technical Guide to the Physical Properties of Ethyl 1H-1,2,4-triazole-5-carboxylate

Authored by a Senior Application Scientist

Foreword: Understanding the Core Utility

This compound (CAS No. 64922-04-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[2] The presence of the ethyl carboxylate group at the 5-position provides a versatile chemical handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures. A thorough understanding of its physical properties is not merely academic; it is the foundational prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide synthesizes available data with established chemical principles to provide a comprehensive physicochemical profile of this compound.

Molecular Identity and Structure

The structural identity of a compound dictates its physical and chemical behavior. This compound is characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: Ethyl 1H-1,2,4-triazole-3-carboxylate, 1H-1,2,4-triazol-3-carboxylic acid ethyl ester[3][4]

Tautomerism: A Critical Consideration

The "1H" designation is crucial. The unsubstituted nitrogen atom in the 1,2,4-triazole ring can exist in different tautomeric forms. The proton can reside on either the N1 or N2 nitrogen atom, leading to a dynamic equilibrium. While the 1H-tautomer is generally the most stable and commonly depicted, the existence of other forms can influence intermolecular interactions, crystal packing, and reactivity. The precise tautomeric state in a given environment (solution vs. solid-state) is a key parameter.

References

Tautomeric Forms of 1,2,4-Triazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities.[1][2] The functionality of these heterocyclic compounds is intrinsically linked to their prototropic tautomerism, a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide provides a comprehensive technical overview of the tautomeric forms of substituted 1,2,4-triazole compounds. We will delve into the fundamental principles governing tautomeric equilibrium, the profound influence of substituents and environmental factors, and the critical experimental and computational methodologies employed for their characterization. Understanding and predicting the predominant tautomeric form is paramount for rational drug design, as it dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its affinity and interaction with biological targets.[1][3]

The Landscape of Tautomerism in 1,2,4-Triazoles

1,2,4-triazoles are five-membered aromatic heterocycles containing three nitrogen atoms. Prototropic tautomerism in this system arises from the migration of a proton between the nitrogen atoms of the ring. For a generic substituted 1,2,4-triazole, three primary annular tautomers are possible: the 1H, 2H, and 4H forms, designated by the position of the mobile proton.[4] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[2][4]

In addition to annular tautomerism, substituted 1,2,4-triazoles can exhibit other forms of tautomerism. For instance, mercapto-substituted derivatives can undergo thione-thiol tautomerism, where the proton can reside on a ring nitrogen (thione form) or the exocyclic sulfur atom (thiol form).[4][5] Similarly, hydroxy-substituted analogs can exist in keto-enol equilibrium.[1]

Caption: General tautomeric equilibrium in a substituted 1,2,4-triazole ring.

Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms is dictated by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is crucial for predicting and controlling the tautomeric preference of a given 1,2,4-triazole derivative.

The Decisive Role of Substituents

The nature and position of substituents on the triazole ring are arguably the most significant determinants of tautomeric stability.[4]

-

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the electron density distribution within the heterocyclic ring, thereby stabilizing or destabilizing specific tautomers.[6] For C5-substituted 1,2,4-triazoles, electron-donating groups such as -OH, -NH2, and -Cl tend to stabilize the 2H-tautomer. Conversely, electron-withdrawing groups like -COOH and -CHO favor the 1H-tautomer.[6]

-

Steric Hindrance: Bulky substituents can introduce steric strain, favoring tautomers where the substituent is positioned away from other groups or the mobile proton.

-

Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can significantly stabilize a particular tautomeric form. For example, in certain ortho-substituted aryl-1,2,4-triazoles, an intramolecular hydrogen bond between a ring nitrogen's proton and a substituent's heteroatom can lock the molecule into a specific tautomeric conformation.[7][8]

Environmental Influences: The Solvent Effect

The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[6] Polar solvents may preferentially solvate and stabilize more polar tautomers, shifting the equilibrium accordingly. Computational studies often employ solvation models to simulate the effect of different solvents on the relative energies of tautomers.[1]

Methodologies for Tautomer Characterization: A Multi-pronged Approach

The elucidation of the predominant tautomeric form of a 1,2,4-triazole derivative necessitates a combination of experimental and computational techniques. This integrated approach provides a self-validating system for robust structural assignment.

Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.

Experimental Characterization

NMR is a powerful technique for studying tautomeric equilibria in solution.[9] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the synthesized 1,2,4-triazole compound in a suitable deuterated solvent.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-resolution spectrometer.

-

Spectral Analysis:

-

¹H NMR: The chemical shift of the N-H proton is particularly informative. For example, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically observed in the range of 13-14 ppm.[4]

-

¹³C NMR: The chemical shift of the carbon atoms in the triazole ring will vary depending on the tautomeric form. For thione-thiol tautomerism, the C=S carbon in the thione form typically appears around 169 ppm.[4]

-

2D NMR: Two-dimensional NMR experiments, such as HMBC and HSQC, can be instrumental in unambiguously assigning the structure of the predominant tautomer by revealing long-range proton-carbon correlations.

-

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: Different tautomers possess distinct electronic transitions, leading to different UV/Vis absorption spectra.[4] For instance, 5-substituted-3-mercapto-1,2,4-triazoles often exhibit two absorption maxima, with one being characteristic of the C=S chromophore in the thione form.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in each tautomer. For thione-thiol tautomerism, the C=S stretching vibration (around 1166-1258 cm⁻¹) is indicative of the thione form, while the S-H stretch (2550-2700 cm⁻¹) points to the thiol form.[4] The N-H stretching vibrations are also readily identifiable.[4]

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[10] It allows for the precise determination of atomic positions, including the location of the mobile proton, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[1][11]

Workflow for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction, often by slow evaporation from a saturated solution.[11]

-

Data Collection: Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain a detailed three-dimensional model of the molecule, confirming the tautomeric form.

Computational Modeling: The Power of Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for investigating tautomerism.[1][3]

Step-by-Step Protocol for DFT Calculations:

-

Structure Modeling: Build the three-dimensional structures of all possible tautomers.

-

Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

-

Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.[1] Solvation models can be incorporated to account for solvent effects.[6]

-

Spectroscopic Property Simulation: Simulate NMR chemical shifts, UV/Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[1] Comparing these simulated data with experimental results provides a powerful method for validating the predicted tautomer populations.[7]

| Tautomer of 3-amino-1,2,4-triazole | Relative Energy (kcal/mol) |

| 1H | 0.00 |

| 2H | >0 |

| 4H | >0 |

| Note: This table provides an illustrative example of relative stabilities for 3-amino-1,2,4-triazole, where the 1H tautomer is the most stable. The actual energy differences will vary depending on the specific substituents and computational methods used.[4][11] |

Biological Significance and Implications for Drug Design

The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design and development.[1][3] Different tautomers possess distinct:

-

Three-Dimensional Shapes: The position of the proton influences the overall molecular geometry.

-

Hydrogen Bond Donor/Acceptor Patterns: The location of the N-H bond determines whether a particular nitrogen atom can act as a hydrogen bond donor or acceptor. This is critical for molecular recognition and binding to biological targets such as enzymes and receptors.[1]

-

Lipophilicity and Solubility: Tautomerism can affect the polarity of the molecule, which in turn influences its solubility and ability to cross biological membranes.

The ability to predict and control the tautomeric form of a 1,2,4-triazole-based drug candidate is therefore a key aspect of optimizing its pharmacokinetic and pharmacodynamic properties.

Conclusion

The tautomerism of 1,2,4-triazole compounds is a complex yet fundamental phenomenon with profound implications for their chemical and biological properties. A comprehensive understanding of the factors that govern tautomeric equilibrium, coupled with the judicious application of advanced experimental and computational techniques, is essential for researchers, scientists, and drug development professionals. By unraveling the intricacies of tautomerism, we can unlock the full potential of the 1,2,4-triazole scaffold in the design and development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 6. researchgate.net [researchgate.net]

- 7. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Synthon: A Guide to the Applications of Ethyl 1H-1,2,4-Triazole-5-Carboxylate in Organic Synthesis

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

Ethyl 1H-1,2,4-triazole-5-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in the realms of medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a reactive triazole ring, an ester moiety amenable to various transformations, and an accessible nitrogen for substitution, renders it a versatile synthon for the construction of a diverse array of complex molecules. The 1,2,4-triazole core is a well-established pharmacophore, present in numerous approved drugs exhibiting a wide spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols for its synthesis and derivatization.

Core Synthetic Strategies and Mechanistic Insights

The synthetic importance of this compound lies in its ability to serve as a scaffold for the introduction of molecular diversity. The key reaction handles on the molecule allow for a systematic and predictable approach to the synthesis of novel compounds.

Synthesis of the 1,2,4-Triazole Core: Cyclocondensation Approach

The most prevalent and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate.[3] This method is valued for its operational simplicity and the ready availability of starting materials.

Mechanism and Rationale: The reaction proceeds through the initial formation of an acylamidrazone intermediate, which then undergoes a thermally induced intramolecular cyclization with the elimination of ethanol and water to afford the stable 1,2,4-triazole ring. The choice of a high-boiling solvent such as diphenyl ether for the cyclization step is crucial as it provides the necessary thermal energy to drive the reaction to completion in a short timeframe.

Protocol 1: General Procedure for the Synthesis of Ethyl 5-Substituted-1H-1,2,4-triazole-3-carboxylates[3]

This protocol outlines a general and robust method for the synthesis of a variety of 5-substituted ethyl 1,2,4-triazole-3-carboxylates. For the synthesis of the parent compound, this compound, formylhydrazide would be utilized as the starting acylhydrazide.

Materials:

-

Acylhydrazide (1.0 eq)

-

Ethyl carbethoxyformimidate hydrochloride (1.0 eq)

-

Triethylamine (NEt₃) (1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

Diphenyl ether (Ph₂O)

-

Hexane

-

Toluene

Procedure:

-

Formation of the Acylamidrazone Intermediate:

-

To a stirred solution of the respective acylhydrazide (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) at room temperature.

-

To this mixture, add ethyl carbethoxyformimidate hydrochloride (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-